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Compound of Interest

1-(3-Chloro-5-fluorophenyl)-1-
Compound Name:
butanol

Cat. No.: B7976390

Get Quote

\ J

Technical Whitepaper | Version 1.0[1][2]

Part 1: Executive Summary & Chemical Identity

1-(3-Chloro-5-fluorophenyl)-1-butanol is a lipophilic, halogenated benzylic alcohol derivative.
[1][2] It serves as a critical pharmacophore scaffold, leveraging the bioisosteric properties of the
3-chloro-5-fluoro substitution pattern to modulate metabolic stability (blocking CYP450
oxidation sites) and enhance potency via halogen-bonding interactions.[1][2] This compound is
frequently encountered as a racemic intermediate or an enantiopure building block in the
development of TRP channel modulators and oncology targets.

Chemical Identity Matrix
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Property

Specification

IUPAC Name

1-(3-Chloro-5-fluorophenyl)butan-1-ol

Common Aliases

-Propyl-3-chloro-5-fluorobenzyl alcohol; 3-CI-5-
F-phenylbutanol

Cc
Molecular Formula H
CIFO
Molecular Weight 202.65 g/mol
Chirality Contains 1 stereocenter (C1).[1][2][3][4][5][6]

Exists as (R)- and (S)- enantiomers.[1][2][7]

Physical State

Viscous Colorless to Pale Yellow Oil (Standard

Conditions)

Part 2: Physical Properties & Predictive Data

Note: As a specialized research intermediate, specific experimental values may vary by batch

purity. The values below represent high-confidence ranges derived from structural analogs

(e.g., 1-(3-chlorophenyl)ethanol) and group contribution algorithms.

Physicochemical Profile
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Property Value | Range Field Insight

Requires high-vacuum

distillation (e.g., 0.5 mmHg @
Boiling Point (Predicted) 255°C £ 10°C (760 mmHgQ) ~95-105°C) for purification to

avoid thermal degradation.[1]

[2]

Significantly denser than non-
Density 1.18 + 0.05 g/cm3 halogenated analogs due to
CI/F atoms.

Highly lipophilic. Requires
LogP (Octanol/Water) 3.2-35 organic co-solvents (DMSO,

MeOH) for biological assays.

Weakly acidic alcohol;
pKa (Hydroxyl) ~14.5 deprotonation requires strong
bases (e.g., NaH, LDA).

Refractive Index ( Useful for quick purity checks

of the distillate.

1.515 - 1.525
)

- DMSO (>50 mg/mL), DCM, _
Solubility MeOH Insoluble in water.
e

Part 3: Synthesis & Manufacturing Pathways

The synthesis of this compound requires precise control over regioselectivity and, for drug
applications, stereoselectivity.

Primary Synthetic Route (Grignard Addition)

The most robust "field-proven” method involves the nucleophilic addition of propylmagnesium
bromide to the commercially available 3-chloro-5-fluorobenzaldehyde.[1][2]

Reaction Scheme:

¢ Reagents: 3-Chloro-5-fluorobenzaldehyde (1.0 eq),
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-PropylMgBr (1.2 eq, in Et2zO/THF).

e Conditions: Anhydrous, -78°C to 0°C,

atmosphere.

e Quench: Saturated
(ag).
e Yield: Typically 85-92%.[1][2]

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and downstream utility, highlighting the critical
decision points for enantioselective vs. racemic production.

3-Chloro-5-fluorobenzaldehyde

(Lipase/Vinyl Acetate)

n-Propyl Magnesium Bromide
(Grignard)

Click to download full resolution via product page

Caption: Synthetic pathway from aldehyde precursor to racemic and enantiopure alcohol,
highlighting the Grignard addition and optional enzymatic resolution steps.

Part 4: Analytical Protocols & Self-Validating
Systems

To ensure data integrity in a research setting, the following protocols must be established.
These are "self-validating" because they include internal checks (e.g., internal standards,
resolution factors) that fail if the system is not performing correctly.

Purity Determination via HPLC (Reverse Phase)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://hymasynthesis.com/
https://commonchemistry.cas.org/detail?cas_rn=34104-67-1
https://www.benchchem.com/product/b7976390/docs?utm_src=pdf-body-img#physical-properties-characterization-of-1-3-chloro-5-fluorophenyl-1-butanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7976390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Why this works: The halogenated ring provides strong UV retention, allowing clear separation
from non-halogenated impurities.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 pm.

Mobile Phase:

o A:0.1% Formic Acid in Water[3]

o B: Acetonitrile[4]

Gradient: 50% B to 90% B over 10 min.

Detection: UV @ 254 nm (Aromatic absorption) and 210 nm.

Validation Criteria:

o Retention time stability < 1% RSD.
o Tailing factor

<1.5.

Chiral Resolution Protocol

For drug development, separating the enantiomers is mandatory.

Method: Chiral HPLC.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

Mobile Phase: Hexane : Isopropanol (95:5).

Flow Rate: 1.0 mL/min.

Expected Result: Baseline separation of (R) and (S) enantiomers with a resolution factor (

) > 2.0.
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Part 5: Stability & Handling (SDS Summary)

Based on hazard class data for halogenated benzyl alcohols.
o Storage: Store under inert gas (

or Ar) at 2-8°C. Hygroscopic; protect from moisture.

 Stability: Stable under standard conditions. Avoid strong oxidizing agents (converts alcohol to
ketone).

o Safety Signals:
o H315: Causes skin irritation.[8]
o H319: Causes serious eye irritation.[8][9]
o H335: May cause respiratory irritation.
o PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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